Technical Assessment: Methylammonium Cyanate (CAS 63405-91-4)
Technical Assessment: Methylammonium Cyanate (CAS 63405-91-4)
Properties, Synthesis, and Safety Profile[1][2][3][4]
Part 1: Executive Technical Summary
Methylammonium cyanate (CAS 63405-91-4) is the organic homologue of ammonium cyanate, historically significant as the intermediate in the Wöhler synthesis of urea. In modern drug development and materials science, it serves as a critical "masked" isocyanate equivalent and a precursor for N-methylurea derivatives.
Unlike stable inorganic salts, methylammonium cyanate exists in a delicate thermodynamic equilibrium. It is kinetically stable enough to be isolated as a white crystalline solid under controlled conditions but thermodynamically driven toward irreversible isomerization into N-methylurea. This guide provides a rigorous analysis of its physicochemical identity, handling protocols, and safety data, grounded in its unique instability.
Part 2: Chemical Identity & Physicochemical Properties
Nomenclature and Registry
| Parameter | Detail |
| Chemical Name | Methylammonium Cyanate |
| Synonyms | Methylamine cyanate; Methanaminium cyanate |
| CAS Number | 63405-91-4 |
| Molecular Formula | |
| Molecular Weight | 74.08 g/mol |
| Structure | |
| SMILES | C[NH3+].[O-]C#N |
Physical Characteristics
| Property | Specification | Experimental Note |
| Appearance | White to almost white crystalline powder | Hygroscopic; prone to deliquescence. |
| Solubility | Soluble in water, MeOH | Rapidly isomerizes in aqueous solution at elevated temps. |
| Melting Point | Decomposes/Rearranges | Melting often triggers exothermic isomerization to methylurea. |
| Storage | < 15°C, Inert Gas (Ar/N2) | Critical to prevent moisture-induced hydrolysis or premature rearrangement. |
Part 3: The Wöhler Homologue Mechanism
Thermodynamic Instability
The utility and hazard of methylammonium cyanate stem from its rearrangement. In solution or upon heating, the ionic salt exists in equilibrium with dissociated methylamine and cyanic acid, which then recombine irreversibly to form the covalent amide, N-methylurea.
This is not merely a degradation pathway but the primary mechanism of action for its use in synthesis.
Mechanism Visualization
Figure 1: The isomerization pathway of methylammonium cyanate.[1] The salt dissociates into neutral species which then undergo nucleophilic addition to form the stable urea derivative.
Part 4: Safety Data Sheet (SDS) Analysis
Signal Word: WARNING
Hazard Identification (GHS Classification)
Based on standard industrial hygiene protocols for reactive cyanate salts:
-
H315: Causes skin irritation.[2]
-
H335: May cause respiratory irritation (associated with dust or decomposition vapors).
Precautionary Measures
| Category | Code | Protocol |
| Prevention | P264 | Wash skin thoroughly after handling.[2] |
| P280 | Wear protective gloves/eye protection/face protection (Nitrile rubber recommended). | |
| P232 | Protect from moisture (Hygroscopic nature leads to hydrolysis). | |
| Response | P302+P352 | IF ON SKIN: Wash with plenty of water.[2] |
| P305+P351 | IF IN EYES: Rinse cautiously with water for 15+ mins.[2] Remove contact lenses.[2] | |
| Storage | P403+P233 | Store in a well-ventilated place.[4] Keep container tightly closed. |
Critical Handling Notes
-
Thermal Runaway Risk: Do not heat the dry salt in a closed system without pressure relief. The isomerization to methylurea is exothermic.
-
Incompatibility: Acids (releases toxic cyanic acid/isocyanic acid vapors), Strong Oxidizers, Strong Bases (releases methylamine gas).
Part 5: Experimental Protocol
Synthesis and Conversion of Methylammonium Cyanate
Objective: To generate methylammonium cyanate in situ and convert it to N-methylurea, demonstrating the Wöhler homologue principle.
Reagents:
-
Methylamine hydrochloride (
) -
Silver cyanate (
) or Sodium cyanate ( ) -
Solvent: Water (for rate) or Methanol (for isolation)
Workflow:
-
Metathesis (Salt Formation):
-
Dissolve 10 mmol Methylamine HCl in minimal water.
-
Add 10 mmol Silver Cyanate (AgOCN) slowly with stirring.
-
Observation: Immediate precipitation of AgCl drives the formation of Methylammonium Cyanate in solution.
-
Filtration: Filter off the AgCl solid. The filtrate contains the target CAS 63405-91-4.
-
-
Isolation (Optional/Hazardous):
-
Evaporate solvent under vacuum at < 30°C .
-
Result: White hygroscopic crystals of methylammonium cyanate.
-
Caution: Do not heat above 50°C during drying, or premature conversion will occur.
-
-
Isomerization (The "Wöhler" Step):
-
Heat the aqueous filtrate to 60-80°C for 1 hour.
-
Evaporate to dryness.
-
Product: The residue is now N-Methylurea (mp 102°C).
-
Validation: Verify via IR spectroscopy (Appearance of C=O amide stretch at ~1650 cm⁻¹).
-
Part 6: References
-
ChemBorun. (n.d.).[5] Methylammonium cyanate CAS 63405-91-4 Properties. Retrieved from [Link]
-
Williams, A. & Jencks, W. P. (1974). Urea Synthesis from Amines and Cyanic Acid: Kinetic Evidence for a Zwitterionic Intermediate. Journal of the Chemical Society, Perkin Transactions 2.
Sources
- 1. [Tris(trimethylsllyl)methyl](dimethyl)silyl cyanate. The cyanate to isocyanate isomerization, and the high activity of cyanate as a leaving group in solvolysis - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. chemos.de [chemos.de]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. Methylammonium cyanate, Buy Methylamine Cyanate - 63405-91-4 | Borun New Material - ChemBorun [chemborun.com]
